1-Methyl-3-methylene-2-pyrrolidinone
Overview
Description
1-Methyl-3-methylene-2-pyrrolidinone is a chemical compound with the molecular formula C6H9NO1. It has a molecular weight of 111.14 g/mol1. The IUPAC name for this compound is 1-methyl-3-methylidenepyrrolidin-2-one1.
Synthesis Analysis
The synthesis of 1-Methyl-3-methylene-2-pyrrolidinone can be achieved through different synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors2. Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives2.Molecular Structure Analysis
The molecular structure of 1-Methyl-3-methylene-2-pyrrolidinone includes a five-membered pyrrolidine ring1. The InChI representation of the molecule is InChI=1S/C6H9NO/c1-5-3-4-7 (2)6 (5)8/h1,3-4H2,2H31.
Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-3-methylene-2-pyrrolidinone are not well-documented in the available literature.Physical And Chemical Properties Analysis
1-Methyl-3-methylene-2-pyrrolidinone has a molecular weight of 111.14 g/mol1. It has a topological polar surface area of 20.3 Ų and a complexity of 1401. The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 11.Scientific Research Applications
Polymerization Processes 1-Methyl-2-pyrrolidinone has been utilized in polymerization processes, particularly as an efficient electron-pair donor in conjunction with other coinitiators for isobutylene polymerization. This application highlights its role in synthesizing linear living α,ω-bis(t-chloro)polyisobutylene, showcasing its potential in creating polymers with specific end functionalities, which is crucial for developing advanced materials with tailored properties (Pratap & Heller, 1992).
Organic Synthesis and Drug Discovery In organic synthesis, 1-Methyl-3-methylene-2-pyrrolidinone derivatives have been investigated for their potential as antitumor agents. Although the synthesized α-methylenebutyrolactams related to known antitumor agents did not show significant activity in initial screenings, this research opens avenues for the synthesis of novel compounds with potential therapeutic applications (Kornet, 1979).
Materials Science In materials science, the reduction of graphene oxide in N-methyl-2-pyrrolidinone to produce stable colloidal dispersions of reduced graphene oxide has been demonstrated. This solvothermal reduction process is significant for applications in electronics and energy storage, as it provides a method for producing graphene-based materials with high conductivity and stability (Dubin et al., 2010).
Catalysis and Organic Reactions The compound has shown utility in catalysis, for instance, in the C-3/5 methylation of pyridines using temporary dearomatisation. This method employs methanol and formaldehyde as key reagents, highlighting a novel approach to modifying pyridines, a crucial structural motif in many pharmaceuticals and organic materials. This catalytic method opens new pathways for the functionalization of aromatic compounds with high precision (Grozavu et al., 2020).
Safety And Hazards
1-Methyl-3-methylene-2-pyrrolidinone is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child4. It may also cause respiratory irritation4.
Future Directions
The pyrrolidine ring, which is a part of 1-Methyl-3-methylene-2-pyrrolidinone, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases5. The future directions in the study of this compound could involve the design of new pyrrolidine compounds with different biological profiles5.
properties
IUPAC Name |
1-methyl-3-methylidenepyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-3-4-7(2)6(5)8/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXKUUDFKHVAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445597 | |
Record name | 1-methyl-3-methylene-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-methylene-2-pyrrolidinone | |
CAS RN |
50586-05-5 | |
Record name | 1-methyl-3-methylene-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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